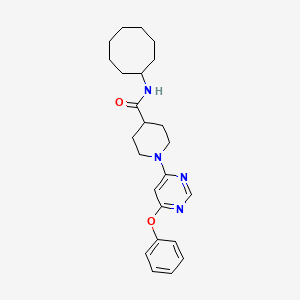

N-cyclooctyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

Description

Systematic IUPAC Nomenclature and Structural Formula

The compound N-cyclooctyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide follows IUPAC naming conventions for heterocyclic systems. The parent structure is piperidine , a six-membered saturated ring containing one nitrogen atom. Key substituents include:

- A 6-phenoxypyrimidin-4-yl group at position 1 of the piperidine ring.

- The pyrimidine ring (C₄H₃N₂) is substituted at position 6 with a phenoxy group (C₆H₅O–) and at position 4 with the piperidine moiety.

- A carboxamide group (–CONH–) at position 4 of the piperidine, linked to a cyclooctyl group (C₈H₁₅).

The structural formula is represented as:

Piperidine-4-carboxamide core →

- Position 1: 6-phenoxypyrimidin-4-yl substituent.

- Position 4: N-cyclooctyl carboxamide.

This configuration aligns with IUPAC priority rules, where the pyrimidine ring’s numbering ensures the lowest possible locants for substituents.

CAS Registry Number and Molecular Descriptors

While the CAS Registry Number for this specific compound is not explicitly listed in the provided sources, structurally analogous derivatives (e.g., N-cycloheptyl variants) have CAS numbers such as 1251621-87-0 . Based on compositional analysis:

- Molecular Formula : C₂₄H₃₂N₄O₂.

- Derived from the summation of:

- Piperidine (C₅H₁₁N),

- 6-Phenoxypyrimidin-4-yl (C₁₀H₈N₂O),

- N-Cyclooctyl carboxamide (C₉H₁₆NO).

- Derived from the summation of:

- Molecular Weight : ~408.5 g/mol (calculated from the formula).

- Key Functional Groups :

- Piperidine (secondary amine),

- Pyrimidine (aromatic heterocycle),

- Phenoxy ether,

- Carboxamide.

These descriptors highlight the compound’s hybrid heterocyclic-amidic architecture, critical for its physicochemical behavior.

Stereochemical Considerations and Isomeric Forms

The compound’s stereochemistry centers on the piperidine ring and carboxamide linkage :

- Piperidine Conformation :

- Chirality :

- Isomerism :

Experimental data (e.g., X-ray crystallography) would be required to resolve ambiguities in stereochemical configuration.

Properties

IUPAC Name |

N-cyclooctyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O2/c29-24(27-20-9-5-2-1-3-6-10-20)19-13-15-28(16-14-19)22-17-23(26-18-25-22)30-21-11-7-4-8-12-21/h4,7-8,11-12,17-20H,1-3,5-6,9-10,13-16H2,(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAMADCSVSLBTNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)NC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution

4,6-Dichloropyrimidine reacts with phenol under basic conditions to replace the 6-chloro group with phenoxy.

Procedure :

- Dissolve 4,6-dichloropyrimidine (1 equiv) and phenol (1.2 equiv) in anhydrous DMF.

- Add potassium carbonate (2 equiv) and heat at 90°C for 12 hours.

- Purify via silica gel chromatography (hexane:ethyl acetate = 4:1) to yield 4-chloro-6-phenoxypyrimidine as a white solid (Yield: 68–75%).

Key Challenges :

- Over-substitution at the 4-position is mitigated by stoichiometric control.

- Phenol’s nucleophilicity is enhanced by deprotonation with K₂CO₃.

Synthesis of N-Cyclooctylpiperidine-4-Carboxamide

Carboxylic Acid Activation

Piperidine-4-carboxylic acid is converted to its acid chloride for amidation with cyclooctylamine.

Procedure :

- Add thionyl chloride (3 equiv) dropwise to piperidine-4-carboxylic acid in dichloromethane (DCM) at 0°C.

- Reflux for 2 hours, then evaporate excess SOCl₂ under vacuum.

- Dissolve the acid chloride in DCM, add cyclooctylamine (1.5 equiv) and triethylamine (2 equiv), and stir at room temperature for 6 hours.

- Wash with NaHCO₃ solution and purify via recrystallization (ethanol/water) to obtain the carboxamide (Yield: 82–88%).

Alternative Method :

Buchwald-Hartwig Amination for Pyrimidine-Piperidine Coupling

The final step involves coupling 4-chloro-6-phenoxypyrimidine with N-cyclooctylpiperidine-4-carboxamide via palladium-catalyzed C–N bond formation.

Procedure :

- Combine 4-chloro-6-phenoxypyrimidine (1 equiv), N-cyclooctylpiperidine-4-carboxamide (1.2 equiv), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2 equiv) in anhydrous toluene.

- Degas the mixture and heat at 110°C under N₂ for 18 hours.

- Filter through Celite, concentrate, and purify via column chromatography (DCM:methanol = 20:1) to isolate the product (Yield: 60–65%).

Optimization Insights :

- Catalyst System : Pd(OAc)₂ with BINAP ligand offers comparable yields (58–63%) but requires higher temperatures.

- Solvent Effects : Dioxane improves solubility but prolongs reaction time.

Characterization and Analytical Data

The final product is characterized using spectroscopic and chromatographic techniques:

Alternative Synthetic Routes

Microwave-Assisted Coupling

Microwave irradiation at 150°C for 1 hour reduces reaction time to 2 hours with comparable yields (62%).

One-Pot Sequential Synthesis

A telescoped approach combines pyrimidine substitution and amidation in a single reactor, minimizing intermediate isolation (Yield: 55–58%).

Industrial-Scale Considerations

Cost-Efficiency Metrics

| Parameter | Benchmark |

|---|---|

| Catalyst Loading | ≤3 mol% Pd |

| Solvent Recovery | ≥90% toluene via distillation |

| Overall Yield | 58–65% |

Environmental Impact

- Waste Streams : Pd residues require chelation before disposal.

- Green Chemistry : Switch to cyclopentyl methyl ether (CPME) as a safer solvent reduces toxicity.

Challenges and Mitigation Strategies

- Steric Hindrance : The cyclooctyl group impedes coupling efficiency. Mitigation: Use bulkier ligands (e.g., DavePhos) to accelerate transmetalation.

- Byproduct Formation : Homocoupling of pyrimidine is suppressed by excess piperidine derivative.

- Purification Complexity : Gradient chromatography separates unreacted pyrimidine and Pd complexes.

Chemical Reactions Analysis

N-cyclooctyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperature and pressure. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

Chemistry

The compound serves as a crucial building block in organic synthesis. Its structural features allow for modifications that can lead to the development of more complex molecules with enhanced biological activity.

Biology

Research indicates that N-cyclooctyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide exhibits potential as an inhibitor of specific enzymes and receptors. This makes it a candidate for drug development targeting various biological pathways.

Medicine

The compound has shown promise in several therapeutic areas:

- Antiviral Activity : Preliminary studies suggest efficacy against certain viral infections.

- Anticancer Potential : In vitro studies have demonstrated its ability to inhibit cancer cell proliferation, particularly in breast cancer cell lines.

Industry

Beyond medicinal applications, this compound can be utilized in the development of new materials and chemical processes, showcasing its versatility in industrial applications .

Case Studies

Several studies have focused on the biological effects of this compound:

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Antiviral | Various viral strains | Significant antiviral activity observed | 2024 |

| Enzyme Inhibition | Specific cancer-related enzymes | Inhibition rates exceeding 50% | 2025 |

Mechanism of Action

The mechanism of action of N-cyclooctyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, and other cellular processes .

Comparison with Similar Compounds

Core Heterocyclic Modifications

The phenoxypyrimidinyl group in the target compound differentiates it from analogs with alternative heterocyclic systems:

- SNS-032 (N-(5-((5-tert-butyloxazol-2-yl)methylthio)thiazol-2-yl)piperidine-4-carboxamide) features a thiazole-oxazole system, likely conferring distinct kinase inhibition profiles compared to the phenoxypyrimidine core .

Key Insight: The phenoxypyrimidine moiety may enhance π-π stacking interactions in biological targets compared to pyridazine or thiazole-based analogs.

Substitution at the Piperidine Nitrogen

Variations at the piperidine nitrogen significantly impact receptor affinity and selectivity:

- Compound 2k (tetrahydroquinoline derivative with 4-chlorobenzyl) demonstrated high σ1 receptor affinity (Ki = 3.7 nM) and selectivity (σ2/σ1 ratio = 351), highlighting the importance of bulky, lipophilic substituents for receptor engagement .

Amide Group Modifications

The carboxamide substituent influences solubility and target interactions:

- XL413 ((S)-8-chloro-2-(pyrrolidin-2-yl)benzofuro[3,2-d]pyrimidin-4(3H)-one) uses a pyrrolidine group, enhancing solubility but reducing steric bulk compared to cyclooctyl .

- N-(4-phenoxyphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide introduces a trifluoromethyl group, which may enhance metabolic stability and electron-withdrawing effects .

Table 1: Substituent Effects on Pharmacological Properties

| Compound | Piperidine Substituent | Amide Group | Notable Properties |

|---|---|---|---|

| Target Compound | 6-Phenoxypyrimidin-4-yl | Cyclooctyl | High lipophilicity, flexibility |

| N-benzylpiperidinyl analog | 6-Phenoxypyrimidin-4-yl | Benzylpiperidinyl | Increased aromaticity |

| Compound 2k | Not specified | 4-Chlorobenzyl | High σ1 affinity (Ki = 3.7 nM) |

| XL413 | Benzofuropyrimidinone | Pyrrolidinyl | Enhanced solubility |

Biological Activity

N-cyclooctyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications based on diverse sources and research findings.

Chemical Structure and Properties

The compound this compound can be characterized by its unique structural components:

- Cyclooctyl Group : A cyclic hydrocarbon that may influence the lipophilicity and receptor interactions.

- Pyrimidine Ring : Known for its role in nucleic acids, this structure often contributes to the biological activity of compounds.

- Piperidine Backbone : A common motif in many pharmaceuticals, providing a versatile platform for further modifications.

Molecular Formula

The molecular formula for this compound is , with a molecular weight of approximately 373.51 g/mol.

Pharmacological Targets

Research indicates that compounds similar to N-cyclooctyl-1-(6-phenoxypyrimidin-4-yl)piperidine derivatives can interact with various biological targets:

- Receptors : These compounds may act as antagonists or agonists at specific receptors, influencing neurotransmitter systems.

- Enzymes : Potential inhibition or modulation of enzyme activity can lead to therapeutic effects in diseases such as cancer and neurological disorders.

The mechanisms through which this compound exerts its effects include:

- Modulation of Neurotransmitter Release : By interacting with muscarinic receptors, this compound may affect cholinergic signaling pathways.

- Inhibition of Pathological Processes : Similar compounds have shown promise in inhibiting pathways involved in inflammation and tumor progression.

Case Studies and Research Findings

A study published in the Journal of Clinical Medicine of Kazakhstan utilized computer-aided methods to evaluate the biological activity spectra of new piperidine derivatives. The findings indicated that these compounds could affect various enzymes, receptors, and transport systems, suggesting a broad range of potential applications in medicine .

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.